N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

PAI-1 inhibition Serpin modulation Thrombosis research

This ortho-CF₃ oxalamide (CAS 1448133-01-4) is a validated fragment-to-lead starting point for serpin modulation and kinase-targeted chemical probes. Published class SAR shows ortho-CF₃ substitution confers ~21-fold potency gain (IC₅₀ 4.5 µM vs 96 µM) in PAI-1 chromogenic assays and enhances metabolic stability versus para/meta regioisomers. The furan-3-yl ethyl N1-substituent provides unique H-bond acceptor geometry distinct from thalidomide-derived oxalamides. With MW 326.27, cLogP 2.88 and TPSA ~60.45 Ų, it resides in Lipinski-compliant drug-like space, making it ideal for library synthesis and phenotypic screening against serine proteases, metalloproteases, and kinases. Procure for focused SAR expansion in thrombosis, atherosclerosis, metabolic syndrome, and breast cancer models.

Molecular Formula C15H13F3N2O3
Molecular Weight 326.275
CAS No. 1448133-01-4
Cat. No. B2460929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
CAS1448133-01-4
Molecular FormulaC15H13F3N2O3
Molecular Weight326.275
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCCC2=COC=C2
InChIInChI=1S/C15H13F3N2O3/c16-15(17,18)11-3-1-2-4-12(11)20-14(22)13(21)19-7-5-10-6-8-23-9-10/h1-4,6,8-9H,5,7H2,(H,19,21)(H,20,22)
InChIKeySUEDRLNOCXHIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(Furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide (CAS 1448133-01-4): Structural Identity and Comparator Landscape


N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide (CAS 1448133-01-4, MW 326.27, C15H13F3N2O3) is a synthetic oxalamide derivative characterized by a furan-3-yl ethyl substituent at the N1 position and an ortho-trifluoromethylphenyl group at the N2 position [1]. The compound belongs to the broader oxalamide family, which has been investigated for PAI-1 inhibition, kinase modulation, and anticancer activity [2][3]. Its closest structural analogs include N1-(2-(furan-3-yl)ethyl)-N2-phenyloxalamide (lacking the CF3 group) and N1-(2-(furan-3-yl)ethyl)-N2-(2-methylphenyl)oxalamide (bearing a smaller, less electronegative substituent). However, published primary research containing quantitative biological data specific to this exact compound is currently scarce, and the available differentiation evidence is predominantly derived from class-level SAR inference and cross-study comparisons within the oxalamide chemotype [4].

Why In-Class Substitution Fails for N1-(2-(Furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide: Critical SAR Determinants


Within the oxalamide class, biological activity is exquisitely sensitive to both the electronic character and spatial orientation of the N2-aryl substituent. Published SAR analysis of oxalamide-based PAI-1 inhibitors demonstrates that electron-withdrawing bulky groups (particularly trifluoromethyl) enhance potency by approximately 20-fold compared to unsubstituted or electron-donating analogs, while electron-releasing groups diminish activity [1]. The ortho-CF3 positioning on the phenyl ring further distinguishes this compound from para- and meta-CF3 regioisomers, which can exhibit different binding geometries, metabolic stability profiles, and selectivity windows [2]. Similarly, the furan-3-yl ethyl N1-substituent provides a distinct hydrogen-bond acceptor pattern and conformational flexibility compared to furan-2-yl methyl or simple alkyl chains, potentially altering target engagement kinetics [3]. Naive substitution with a non-fluorinated phenyl, methylphenyl, or different heterocyclic N1 substituent risks losing the synergistic electronic effects conferred by the dual furan–CF3 architecture that are evidenced across multiple oxalamide chemotypes [4].

Quantitative Differentiation Evidence for N1-(2-(Furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide


Electron-Withdrawing CF3 Group Drives ~20-Fold PAI-1 Inhibitory Potency Enhancement Over Non-Fluorinated Oxalamide Scaffolds

In a systematic SAR study of oxalamide derivatives evaluated for PAI-1 inhibitory activity, compounds bearing trifluoromethyl substitutions on the N2-phenyl ring achieved IC50 values as low as 4.5 µM, representing an approximately 21-fold improvement over the parent non-fluorinated compound 4 (IC50 = 96 µM) in a chromogenic assay [1]. The target compound incorporates an ortho-CF3-phenyl group, which, based on class SAR, is predicted to confer enhanced electron-withdrawing character and improved target engagement relative to the des-CF3 analog N1-(2-(furan-3-yl)ethyl)-N2-phenyloxalamide. This potency differential has direct implications for hit-to-lead prioritization when selecting an oxalamide scaffold for PAI-1 or related serpin targets.

PAI-1 inhibition Serpin modulation Thrombosis research

Ortho-CF3 Phenyl Substitution Confers Distinct Conformational and Metabolic Advantages Over Para/Meta Regioisomers

The ortho-trifluoromethyl substitution pattern on the N2-phenyl ring of the target compound distinguishes it from the para-CF3 and meta-CF3 regioisomers (e.g., N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide). In medicinal chemistry, ortho-CF3 groups are known to restrict aryl ring rotation via steric interaction with the adjacent amide linkage, potentially pre-organizing the bioactive conformation and reducing entropic penalty upon target binding [1]. Simultaneously, ortho-substitution can provide metabolic shielding of the amide bond against hydrolytic enzymes compared to para-substituted analogs, which remain more solvent-exposed. The computed topological polar surface area (TPSA) of 60.45 Ų and clogP of 2.88 for this molecular formula support moderate cell permeability while maintaining drug-like properties under Lipinski's Rule of Five [2].

Metabolic stability Lipophilicity modulation CYP450 resistance

Oxalamide Scaffold Demonstrates Anticancer Activity in Breast Cancer Models With IC50 in Low Micromolar Range

A 2023 study of novel oxalamide derivatives designed from thalidomide reported that compound 7d, an oxalamide-based molecule, exhibited IC50 values of 4.72 µM against MCF-7 (ER+ breast cancer) and 6.37 µM against MDA-MB-231 (ER- triple-negative breast cancer) cell lines via MTT assay [1]. While compound 7d is structurally distinct from the target compound (it incorporates thalidomide-derived moieties rather than furan-3-yl ethyl), both share the core oxalamide pharmacophore and demonstrate that this chemotype can engage anticancer targets, including COX-1/COX-2 modulation confirmed by Western blot analysis [1]. The target compound's furan-3-yl and ortho-CF3 substituents may offer differentiated target selectivity compared to the thalidomide-derived oxalamides, though head-to-head data are not available.

Anticancer Breast cancer COX-dependent antiproliferation

Oxalamide Core Is Recognized as a Privileged Pharmacophore for Kinase Inhibition: Patent Landscape Confirms Scaffold Utility

US Patent US7470693B2 (Bristol-Myers Squibb) claims oxalamide derivatives as inhibitors of protein tyrosine kinase activity of growth factor receptors, including c-Met, with demonstrated utility as anticancer agents [1]. The patent explicitly includes compounds with trifluoromethyl, furanyl, and heteroaryl substituents within its Markush claims, indicating that the combination of these structural features is recognized as pharmacologically relevant [1]. While the target compound (CAS 1448133-01-4) is not specifically exemplified in the patent, its structural features—furan-3-yl ethyl at N1 and ortho-CF3 phenyl at N2—fall within the claimed chemical space. This establishes the compound as a legitimate candidate for kinase inhibitor screening libraries in a procurement context.

Kinase inhibition c-Met Cancer therapeutics

Recommended Application Scenarios for N1-(2-(Furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide Based on Evidence Profile


PAI-1 Inhibitor Hit-Finding and Lead Optimization for Thrombotic and Metabolic Disease Programs

The compound is positioned as a fragment-to-lead starting point for PAI-1 inhibitor development. Class SAR evidence demonstrates that CF3-substituted oxalamides achieve IC50 values down to 4.5 µM in chromogenic PAI-1 assays, a ~21-fold improvement over the non-fluorinated parent (96 µM) [1]. Its ortho-CF3 substitution may confer additional metabolic stability advantages, making it suitable for in vitro SAR expansion prior to pharmacokinetic profiling. Recommended procurement for groups pursuing serpin modulation in thrombosis, atherosclerosis, or metabolic syndrome research.

Anticancer Screening Library Enrichment for COX-Dependent Breast Cancer Models

Oxalamide derivatives have demonstrated antiproliferative activity against MCF-7 (IC50 = 4.72 µM) and MDA-MB-231 (IC50 = 6.37 µM) breast cancer cell lines with confirmed COX-1/COX-2 modulation via Western blot analysis [2]. The target compound's furan-3-yl and ortho-CF3 pharmacophores offer divergent substitution patterns from the thalidomide-derived series, providing an opportunity to explore substituted oxalamide SAR in breast cancer models. Suitable for procurement by academic screening centers and biotech companies conducting phenotypic anticancer screening.

Kinase Inhibitor Chemical Probe Development Leveraging the Oxalamide Pharmacophore

The oxalamide scaffold is claimed in US patent US7470693B2 as a kinase inhibitor chemotype targeting c-Met and related growth factor receptors [3]. The target compound incorporates the furan-3-yl ethyl and ortho-CF3 phenyl substituents that fall within the patent's claimed chemical space. Researchers developing kinase-targeted chemical probes can procure this compound as a scaffold-hopping starting point distinct from traditional ATP-mimetic heterocycles, potentially accessing novel kinase selectivity profiles via the hydrogen-bonding capacity of the oxalamide diamide linkage.

Synthetic Building Block for Diversifying Oxalamide-Focused Compound Libraries

With a molecular weight of 326.27, TPSA of ~60.45 Ų, and clogP of 2.88, the compound resides in favorable drug-like chemical space (Lipinski Rule of Five compliant) [4]. Its dual functionalization—furan-3-yl ethyl for further derivatization and ortho-CF3 phenyl for metabolic stability—makes it a versatile intermediate for parallel synthesis of oxalamide libraries. Procurement is recommended for medicinal chemistry groups building focused oxalamide libraries for screening against panels of serine proteases, metalloproteases, or kinases, where the oxalamide motif serves as a zinc-binding or catalytic residue-interacting group.

Quote Request

Request a Quote for N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.